雪松醇

描述

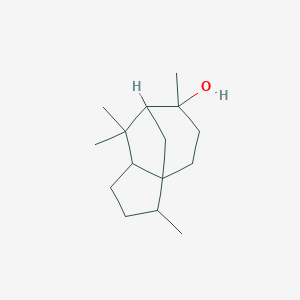

Cedrol is a naturally occurring sesquiterpene alcohol found predominantly in the essential oils of coniferous trees, particularly in the genera Cupressus (cypress) and Juniperus (juniper) . It is also present in the essential oil of Origanum onites, a plant related to oregano . Cedrol is known for its pleasant, woody aroma and is widely used in the fragrance industry .

科学研究应用

Cedrol has a wide range of applications in scientific research, including:

Chemistry: Cedrol is used as a starting material for the synthesis of various fragrance compounds and as a chiral building block in organic synthesis .

Biology: Cedrol has been studied for its antifungal and antibacterial properties. It has shown significant efficacy against fungi such as Phellinus noxius and bacteria like Staphylococcus aureus .

Medicine: Cedrol has potential therapeutic applications due to its anti-inflammatory, antioxidant, and sedative properties. It has been investigated for its ability to alleviate neuropathic pain and promote hair growth .

Industry: Cedrol is widely used in the fragrance industry as a fixative and in the formulation of perfumes and cosmetics . It is also used in the production of disinfectants and hygiene products .

作用机制

Target of Action

Cedrol has been found to interact with several targets in the body. It is a potent competitive inhibitor of cytochrome P-450 (CYP) enzymes , specifically inhibiting CYP2B6-mediated bupropion hydroxylase and CYP3A4-mediated midazolam hydroxylation . It also targets minichromosome maintenance (MCM) proteins , which are cancer biomarkers, in human lung cancer . Additionally, Cedrol has been found to induce intracellular Ca2+ mobilization in human neutrophils .

Mode of Action

Cedrol interacts with its targets leading to various changes in cellular processes. For instance, it induces oxidative stress in P. noxius, leading to DNA fragmentation, mitochondrial membrane potential reduction, and fungal apoptosis through the mitochondrial pathway . Cedrol also desensitizes cells to subsequent stimulation by N-formyl peptide .

Biochemical Pathways

Cedrol affects several biochemical pathways. It induces apoptosis in cancer cells by reducing the MTP and by decreasing the levels of phosphorylated (p-)PI3K and p-Akt . It also inhibits the levels of pAKT, pERK, and pmTOR proteins as well as nuclear and cytoplasmic levels of the p65 subunit of NF-κB .

Result of Action

Cedrol has been found to have various molecular and cellular effects. It decreases cell viability and induces apoptosis in cancer cells . It also inhibits the growth of P. noxius, a highly destructive fungus, by inducing apoptosis and inhibiting its growth through oxidative stress . In addition, Cedrol has been shown to alleviate neuropathic pain in rats by inhibiting inflammatory response and attenuating oxidative stress .

生化分析

Biochemical Properties

Cedrol interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to affect acetylcholinesterase activity . The nature of these interactions is complex and often involves changes in the biochemical reactions within the cell.

Cellular Effects

Cedrol has significant effects on various types of cells and cellular processes. It has been shown to prevent brain edema, neurological deficits, and oxidative damage in ischemic-induced rats . It also inhibits neuroinflammation in ischemic-induced rats and in in vitro models .

Molecular Mechanism

At the molecular level, Cedrol exerts its effects through several mechanisms. It induces oxidative stress in Phellinus noxius, leading to DNA fragmentation, mitochondrial membrane potential reduction, and fungal apoptosis through the mitochondrial pathway .

Temporal Effects in Laboratory Settings

Over time, Cedrol’s effects can change. In laboratory settings, it has been observed to have long-term effects on cellular function. For example, it has been shown to have neuroprotective effects during ischemic conditions .

Dosage Effects in Animal Models

The effects of Cedrol can vary with different dosages in animal models. For instance, it has been found to have a stronger anti-brown-root-disease activity (IC50 = 15.7 µg/mL) than the reference drug triflumizole (IC50 = 32.1 µg/mL) .

准备方法

Synthetic Routes and Reaction Conditions: Cedrol can be synthesized through various chemical routes. One common method involves the cyclization of farnesol, a sesquiterpene alcohol, under acidic conditions . The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of cedrol often involves the extraction of essential oils from cedarwood, followed by fractional distillation to isolate cedrol . The essential oil is obtained through steam distillation of cedarwood chips, and the cedrol is then separated based on its boiling point .

化学反应分析

Types of Reactions: Cedrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Substitution: Cedrol can undergo substitution reactions with halogens, such as chlorine or bromine, to form halogenated derivatives.

Major Products:

Oxidation: Cedryl ketone

Reduction: Dihydrocedrol

Substitution: Halogenated cedrol derivatives

相似化合物的比较

Cedrol is unique among sesquiterpene alcohols due to its distinct woody aroma and wide range of biological activities. Similar compounds include:

Cedrene: Another component of cedar oil with a similar woody aroma but different chemical structure.

Thujopsene: A sesquiterpene found in the essential oil of Thujopsis dolabrata with antifungal properties.

β-Cedrene: A sesquiterpene hydrocarbon found in cedarwood oil with insecticidal properties.

Cedrol stands out due to its diverse applications in fragrance, medicine, and scientific research, making it a valuable compound in various fields.

属性

IUPAC Name |

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVURIXNDRWRAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335033, DTXSID30859104 | |

| Record name | Cedran-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_10726 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-53-2, 16230-29-8 | |

| Record name | 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, (3R,3aS,6R,7R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedran-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[{[2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropyl]carbonyl}(2-furylmethyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B397005.png)

![1-Methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine](/img/structure/B397010.png)

![N-allyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B397014.png)

![N-allyl-N-[2-(2,5-dichlorophenoxy)ethyl]amine](/img/structure/B397018.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]prop-2-en-1-amine](/img/structure/B397019.png)

![N-allyl-N-[2-(2-bromo-4-chlorophenoxy)ethyl]amine](/img/structure/B397020.png)

![N-allyl-N-[3-(2-isopropyl-5-methylphenoxy)propyl]amine](/img/structure/B397022.png)

![N-allyl-N-[3-(4-iodophenoxy)propyl]amine](/img/structure/B397024.png)

![N-allyl-N-[3-(4-tert-butylphenoxy)propyl]amine](/img/structure/B397026.png)

![N-allyl-N-[3-(2,4-dichloro-6-methylphenoxy)propyl]amine](/img/structure/B397028.png)

![N-allyl-N-[4-(2-isopropylphenoxy)butyl]amine](/img/structure/B397031.png)

![N-allyl-N-[3-(2-tert-butylphenoxy)propyl]amine](/img/structure/B397032.png)